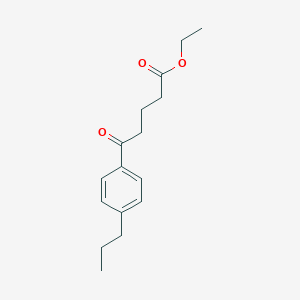

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate

Description

Contextualization as an Aryl Keto Ester

Aryl keto esters are a class of organic compounds that feature a ketone functional group and an ester functional group, with the ketone being directly attached to an aromatic (aryl) ring. aurigeneservices.com Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate fits this description perfectly; the keto group is bonded to a 4-n-propylphenyl ring, and an ethyl ester group is present at the terminus of the five-carbon chain. This class of compounds is significant in organic synthesis, often serving as key intermediates for creating more complex molecules, including many bioactive compounds and materials. aurigeneservices.comresearchgate.net The synthesis of aryl ketones is frequently accomplished through methods like the Friedel–Crafts acylation, where an arene reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. youtube.com

Structural Classification within Functional Group Chemistry

The chemical behavior of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is dictated by the functional groups it contains. lumenlearning.com A functional group is a specific group of atoms within a molecule that is responsible for the characteristic chemical reactions of that molecule. fsu.edupearson.com

Aryl Group: The 4-n-propylphenyl group is an aromatic ring, which can undergo electrophilic aromatic substitution reactions.

Ketone: The carbonyl group (C=O) bonded to the aromatic ring and an aliphatic carbon is a ketone. libretexts.org Ketones are known for their reactivity towards nucleophiles at the carbonyl carbon. smolecule.com

Ester: The ethyl ester group (-COOEt) is located at the other end of the carbon chain. numberanalytics.com Esters are derivatives of carboxylic acids and are susceptible to reactions like hydrolysis and can act as versatile intermediates in synthesis. numberanalytics.com

This compound is specifically a γ-keto ester (or 5-oxo ester), as the ketone is located on the gamma-carbon relative to the ester's carbonyl group if following an older naming convention, though it is more accurately described as a δ-keto ester based on modern IUPAC nomenclature (ketone at carbon 5 of the pentanoate chain). γ-Keto esters are valuable precursors in the synthesis of various heterocyclic compounds and can be prepared through methods like the hydration of 3-alkynoates. nih.gov

Significance of the Valerate (B167501) Backbone in Organic Synthesis

The term "valerate" refers to the conjugate base or an ester of valeric acid (pentanoic acid), which is a five-carbon carboxylic acid. wikipedia.org In this molecule, the "valerate" portion constitutes the five-carbon chain that links the aryl ketone to the ethyl ester functionality. This aliphatic chain is not merely a spacer; its length and functionality are crucial for the molecule's reactivity and potential synthetic applications.

Five-carbon units are fundamental building blocks in organic synthesis. The valerate backbone in this compound provides multiple reactive sites. The carbons alpha to both the ketone and the ester carbonyls can be deprotonated to form enolates, which are powerful nucleophiles for forming new carbon-carbon bonds. fiveable.me Furthermore, the 1,5-dicarbonyl relationship (the distance between the ketone and ester) allows for the possibility of intramolecular cyclization reactions, such as aldol (B89426) or Claisen condensations, which are powerful tools for constructing cyclic molecules. The use of β-keto esters to generate γ-keto esters through chain extension reactions highlights the importance of these structures in building molecular complexity. orgsyn.orgorganic-chemistry.org

Overview of the 4-n-Propylphenyl Moiety's Structural Contribution

From a physical properties standpoint, the alkyl chain increases the lipophilicity (fat-solubility) of the molecule compared to an unsubstituted phenyl ring. This property is critical in contexts like medicinal chemistry, where a molecule's ability to pass through biological membranes is often a key factor in its activity. The 4-n-propylphenyl moiety is found in other known chemical entities, such as 2-(4-n-propylphenyl)propionic acid, which is a known impurity of the common nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. cymitquimica.compharmaffiliates.comnih.govchemicea.comveeprho.com This indicates that this structural unit is relevant in the synthesis and analysis of pharmaceutical compounds.

Comparison with Related Keto Ester Architectures in Academic Research

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is part of a larger family of aryl keto esters studied in academic and industrial research. By systematically varying the substituents on the aryl ring or the length of the ester chain, chemists can fine-tune the electronic and steric properties of the molecule to achieve desired outcomes in synthesis or biological activity.

For example, introducing electron-withdrawing groups (like fluorine) or different alkyl groups (like isopropyl or tert-butyl) on the phenyl ring can alter the reactivity of the ketone and the aromatic ring. A comparison with structurally similar compounds illustrates this diversity.

Table 2: Comparison of Related Aryl Keto Esters/Acids

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Target |

|---|---|---|---|

| Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate | 162734-50-1 | C16H22O3 | (Reference Compound) |

| Ethyl 5-(3-fluoro-4-methylphenyl)-5-oxovalerate | 898752-58-4 | C15H17FO3 | Fluoro and methyl groups on phenyl ring instead of propyl. |

| 5-(4-iso-Propylphenyl)-5-oxovaleric acid | 18847-18-2 | C14H18O3 | Isopropyl group instead of n-propyl; carboxylic acid instead of ethyl ester. |

| Ethyl 5-(4-t-butylphenyl)-5-oxovalerate | 101577-33-7 | C17H24O3 | Tert-butyl group instead of n-propyl. |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-5-(4-propylphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19-4-2/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMDZCHEUROWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645851 | |

| Record name | Ethyl 5-oxo-5-(4-propylphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162734-50-1 | |

| Record name | Ethyl 5-oxo-5-(4-propylphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of Ethyl 5 4 N Propylphenyl 5 Oxovalerate

Retrosynthetic Analysis for the Target Compound

A retrosynthetic analysis of Ethyl 5-(4-n-propylphenyl)-5-oxovalerate suggests a primary disconnection strategy based on the well-established Friedel-Crafts acylation reaction. This approach is one of the most fundamental methods for the formation of aryl ketones.

The carbon-carbon bond between the carbonyl group and the aromatic ring is identified as the most logical point for disconnection. This leads to two precursor synthons: an acyl cation derived from a five-carbon chain with an ester group, and n-propylbenzene.

Figure 1: Retrosynthetic Disconnection of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate

The acyl cation synthon can be generated from a suitable carboxylic acid derivative, such as an acid chloride or an anhydride (B1165640). A practical synthetic equivalent for this synthon is ethyl 4-(chloroformyl)butanoate, which can be derived from glutaric acid or its anhydride. The other precursor, n-propylbenzene, is a commercially available starting material.

Therefore, the forward synthesis would involve the acylation of n-propylbenzene with a derivative of ethyl glutarate, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

General Approaches to the Keto Ester Functionality

Beyond the direct Friedel-Crafts approach, the synthesis of γ-keto esters like Ethyl 5-(4-n-propylphenyl)-5-oxovalerate can be achieved through a variety of methodologies. These methods offer alternative routes that may be advantageous depending on the availability of starting materials and the desired reaction conditions.

Alkylation, Oximation, and Carbonylation of Malonate Derivatives

The malonic ester synthesis is a versatile method for the formation of carbon-carbon bonds. masterorganicchemistry.com A multi-step sequence involving alkylation, oximation, and carbonylation of malonate derivatives can be envisioned for the construction of the target keto ester.

The process would begin with the alkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile. This is followed by hydrolysis and decarboxylation to yield a carboxylic acid, which is then subjected to oximation and subsequent carbonylation to introduce the keto group.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Diethyl malonate, 1-bromo-3-chloropropane | NaOEt, EtOH | Diethyl 2-(3-chloropropyl)malonate | ~80 |

| 2 | Diethyl 2-(3-chloropropyl)malonate | KCN, DMSO | Diethyl 2-(3-cyanopropyl)malonate | ~90 |

| 3 | Diethyl 2-(3-cyanopropyl)malonate | H₂SO₄, H₂O, heat | 4-Carboxybutanoic acid | High |

Note: This table represents a general sequence for a portion of the carbon chain and does not depict the entire synthesis of the target molecule. Yields are approximate and can vary based on specific reaction conditions.

Oxidative Denitrogenation of Alpha-Diazoesters

The oxidation of α-diazoesters is a known method for the synthesis of α-keto esters. This transformation can be achieved using various oxidizing agents. While this method directly yields α-keto esters, modifications of the substrate could potentially lead to γ-keto esters. For instance, a diazo group positioned at the gamma carbon of an ester could undergo a similar oxidative transformation. The reaction of aryl diazoacetates with water and diethyl azodicarboxylate (DEAD) catalyzed by dirhodium acetate (B1210297) is an example of a reaction that produces aryl α-keto esters in high yields. nih.gov

| Substrate | Oxidant/Catalyst | Product | Yield (%) |

| Ethyl 2-diazo-2-phenylacetate | Dimethyldioxirane (B1199080) (DMDO) | Ethyl 2-oxo-2-phenylacetate | >90 |

| Methyl 2-diazo-2-(4-methoxyphenyl)acetate | m-CPBA | Methyl 2-(4-methoxyphenyl)-2-oxoacetate | ~85 |

This table illustrates the general oxidative denitrogenation of α-diazoesters to α-keto esters.

Chemoselective Cross-Coupling Reactions Involving Dicarboxylic Acid Chlorides

A powerful strategy for constructing keto esters involves the chemoselective reaction of a dicarboxylic acid derivative. In this approach, a symmetrical dicarboxylic acid, such as adipic acid, can be selectively monoesterified. rsc.org The remaining free carboxylic acid can then be converted to an acid chloride. This mono-acid chloride mono-ester can then participate in a cross-coupling reaction, such as a Friedel-Crafts acylation or a metal-catalyzed coupling with an organometallic reagent derived from n-propylbenzene.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |

| Adipic acid | Ethanol (B145695) | Ion-exchange resin | Monoethyl adipate | High |

| Monoethyl adipate | Thionyl chloride | Toluene, reflux | Ethyl 5-(chloroformyl)pentanoate | ~90 |

| Ethyl 5-(chloroformyl)pentanoate | n-Propylbenzene | AlCl₃, CH₂Cl₂ | Ethyl 6-(4-propylphenyl)-6-oxohexanoate | Moderate |

This table outlines a plausible sequence for the synthesis of a similar keto ester, illustrating the chemoselective approach.

Photochemical Alcoholysis of Trichloroacetyl Groups

The photochemical alcoholysis of a trichloroacetyl group presents another avenue for the synthesis of keto esters. This method involves the light-induced reaction of a compound bearing a trichloroacetyl group with an alcohol. The trichloroacetyl group can be introduced via Friedel-Crafts acylation with trichloroacetyl chloride. Subsequent irradiation in the presence of an alcohol leads to the formation of the corresponding ester.

| Substrate | Reagent | Conditions | Product |

| 1-(4-Propylphenyl)-2,2,2-trichloroethan-1-one | Ethanol | UV irradiation | Ethyl 2-oxo-2-(4-propylphenyl)acetate |

This table provides a conceptual example of how this methodology could be applied.

Double Carbopalladative Esterification Reactions

Palladium-catalyzed reactions are at the forefront of modern organic synthesis. A double carbopalladative esterification reaction could potentially be employed to construct the target molecule. This type of reaction would involve the palladium-catalyzed addition of two different carbon groups and an ester group across a carbon-carbon multiple bond. For instance, an appropriately substituted alkene could react with an aryl halide (like 1-bromo-4-propylbenzene), carbon monoxide, and an alcohol (ethanol) in the presence of a palladium catalyst to assemble the keto ester structure.

| Alkene | Aryl Halide | CO Source | Alcohol | Catalyst System | Product |

| Ethyl but-3-enoate | 1-Bromo-4-propylbenzene | Carbon Monoxide | Ethanol | Pd(OAc)₂/phosphine (B1218219) ligand | Ethyl 5-(4-n-propylphenyl)-5-oxovalerate |

This table represents a hypothetical application of a double carbopalladative esterification for the synthesis of the target compound.

Hydrolysis and Esterification of Alkyl Cyanides

The synthesis of ketoesters through the hydrolysis and subsequent esterification of alkyl cyanides, also known as nitriles, is a well-established method in organic chemistry. jove.combyjus.com This two-step process first involves the conversion of a nitrile to a carboxylic acid, which is then esterified to yield the desired ester. youtube.com

The hydrolysis of a nitrile can be catalyzed by either an acid or a base. libretexts.org In the context of synthesizing Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, a suitable precursor would be a cyanoketone. The hydrolysis of the nitrile functional group proceeds via an amide intermediate. jove.com Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom, which is then attacked by water. libretexts.org Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid. youtube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the formation of a carboxylate salt, which is then acidified to produce the carboxylic acid. libretexts.org

Once the corresponding carboxylic acid is obtained, it can be converted to Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate through Fischer esterification. This reaction involves refluxing the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

A general representation of this synthetic approach is outlined below:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Hydrolysis | 5-(4-n-Propylphenyl)-5-oxopentanenitrile | H₃O⁺ or OH⁻, then H₃O⁺ | 5-(4-n-Propylphenyl)-5-oxopentanoic acid |

| 2 | Esterification | 5-(4-n-Propylphenyl)-5-oxopentanoic acid | Ethanol, H₂SO₄ (catalyst) | Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate |

Acylation or Alkylation of Monosubstituted Precursors

The synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate can also be achieved through the acylation or alkylation of suitable monosubstituted precursors. These methods are fundamental in carbon-carbon bond formation and are widely used in the synthesis of ketones.

Acylation of Monosubstituted Precursors:

Acylation involves the introduction of an acyl group into a molecule. In the context of synthesizing the target compound, this can be achieved by reacting an organometallic reagent derived from a monosubstituted precursor with an appropriate acylating agent. For instance, an organometallic species such as an organozinc or organocuprate reagent prepared from an ethyl ester of a halogenated valerate (B167501) can be acylated with 4-n-propylbenzoyl chloride. The use of less reactive organometallic reagents like organocuprates can be advantageous in preventing the common side reaction of addition to the newly formed ketone.

A well-established method to control the reactivity and avoid the formation of tertiary alcohol byproducts is the Weinreb ketone synthesis. organicchemistrydata.org In this approach, an organometallic reagent (e.g., a Grignard or organolithium reagent) reacts with a Weinreb amide (N-methoxy-N-methylamide) to form a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing over-addition.

Alkylation of Monosubstituted Precursors:

Alkylation involves the introduction of an alkyl group onto a molecule. For the synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, this can be accomplished by the alkylation of an active methylene (B1212753) compound. youtube.combipublication.comorganic-chemistry.org A suitable precursor would be a β-ketoester, such as ethyl 5-oxo-5-phenylvalerate, which possesses an acidic α-proton. Deprotonation of this precursor with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), generates a nucleophilic enolate. oup.com This enolate can then be alkylated with a propyl halide (e.g., 1-bromopropane) to introduce the n-propyl group onto the phenyl ring, assuming an appropriate directing group is present to facilitate ortho- or para-alkylation, or more directly, by starting with a precursor already containing the 4-n-propylphenyl moiety and alkylating the side chain.

The choice between acylation and alkylation strategies depends on the availability of starting materials and the desired bond disconnection in the retrosynthetic analysis of the target molecule.

| Strategy | Precursor Type | Reactant 1 | Reactant 2 | Key Reagents |

| Acylation | Organometallic | Ethyl 4-(halomagnesio)butanoate | 4-n-Propylbenzoyl chloride | - |

| Alkylation | Active Methylene | Ethyl benzoylacetate | n-Propyl bromide | Base (e.g., NaOEt) |

Reformatsky Reactions Followed by Oxidation

The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester and a carbonyl compound (an aldehyde or a ketone) in the presence of metallic zinc to form a β-hydroxy ester. libretexts.orgwikipedia.orgpsiberg.comjk-sci.com This reaction can be adapted to synthesize β-keto esters through a subsequent oxidation step.

In the first step, the organozinc reagent, often referred to as a Reformatsky enolate, is formed by the oxidative addition of zinc to the carbon-halogen bond of an α-halo ester. libretexts.orgwikipedia.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation of the ester. wikipedia.org The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone to form a zinc alkoxide, which upon acidic workup, yields the β-hydroxy ester. libretexts.org

To obtain a β-keto ester, the resulting β-hydroxy ester must be oxidized. Various oxidizing agents can be employed for this transformation, such as chromic acid (Jones oxidation), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

For the synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, the retrosynthetic approach would involve the oxidation of ethyl 5-hydroxy-5-(4-n-propylphenyl)valerate. This β-hydroxy ester could be prepared via a Reformatsky reaction between 4-n-propylbenzaldehyde and ethyl 4-bromobutanoate in the presence of zinc.

| Step | Reaction | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | Reformatsky Reaction | 4-n-Propylbenzaldehyde | Ethyl 4-bromobutanoate | Zn, then H₃O⁺ | Ethyl 5-hydroxy-5-(4-n-propylphenyl)valerate |

| 2 | Oxidation | Ethyl 5-hydroxy-5-(4-n-propylphenyl)valerate | - | Oxidizing agent (e.g., PCC) | Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate |

This two-step sequence provides a versatile method for the synthesis of β-keto esters from readily available aldehydes and α-halo esters.

Convenient New Synthesis Methods for Aryl Alpha-Keto Esters

The development of new and more efficient synthetic methods for the preparation of aryl α-keto esters is an active area of research, driven by the importance of these compounds as synthetic intermediates. aurigeneservices.comtandfonline.com One such convenient method involves the oxidative esterification of 2,2-dibromo-1-arylethanones. aurigeneservices.com

This method utilizes dimethyl sulfoxide (DMSO) as the oxidizing agent and an alcohol as the esterifying agent. aurigeneservices.com The starting 2,2-dibromo-1-arylethanones can be readily prepared from the corresponding aryl ketones by bromination. The reaction proceeds by heating the dibromo ketone in DMSO, followed by the addition of the desired alcohol at room temperature. aurigeneservices.com

The proposed mechanism involves the initial formation of an alkoxysulfoxonium bromide intermediate, which undergoes elimination and further reaction with DMSO to form an acetal-like intermediate. Oxidation of this intermediate followed by reaction with the alcohol yields the final α-keto ester. aurigeneservices.com This method is advantageous due to its operational simplicity and the use of readily available and inexpensive reagents.

An alternative modern approach is the one-pot conversion of aryl acetic esters to aryl α-keto esters via diazo transfer followed by oxidation with dimethyldioxirane generated in situ from Oxone® and acetone. pku.edu.cn This method is notable for its mild reaction conditions and simple procedure. pku.edu.cn

| Method | Starting Material | Key Reagents | Product | Advantages |

| Oxidative Esterification | 2,2-Dibromo-1-arylethanone | DMSO, Alcohol | Aryl α-Keto Ester | Operational simplicity, readily available reagents |

| Diazo Transfer/Oxidation | Aryl Acetic Ester | TsN₃, DBU, Oxone®, Acetone | Aryl α-Keto Ester | Mild conditions, one-pot procedure |

These new methods offer practical and efficient alternatives to classical approaches for the synthesis of aryl α-keto esters, including Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, by adapting the aryl group accordingly.

Established Strategies for Aryl Ketone Synthesis Applicable to the Compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, and this includes the synthesis of aryl ketones. acs.orgnih.govorganic-chemistry.orgorgsyn.orgorganic-chemistry.orgmdpi.comacs.org These methods offer a powerful alternative to traditional Friedel-Crafts acylation, often with broader substrate scope and milder reaction conditions. organic-chemistry.org

One common approach involves the coupling of an aryl halide or triflate with an acylating agent in the presence of a palladium catalyst. A variety of acylating agents can be used, including acyl chlorides, anhydrides, and, more recently, stable acyl anion equivalents. organic-chemistry.orgorganic-chemistry.org

A notable example is the palladium-catalyzed coupling of aryl bromides with acetyltrimethylsilane (B79254), which serves as an acyl anion equivalent. nih.govorganic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a fluoride (B91410) source like cesium fluoride (CsF). organic-chemistry.org The methodology is tolerant of a wide range of functional groups on the aryl bromide, including esters, amines, and even other halides like chlorides. orgsyn.org

For the synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, a suitable strategy would involve the palladium-catalyzed coupling of 1-bromo-4-n-propylbenzene with an appropriate acylating agent, such as ethyl 4-(chloroformyl)butanoate.

The general catalytic cycle for such cross-coupling reactions typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation or Acylation: The acyl group is transferred to the palladium center.

Reductive Elimination: The aryl ketone product is formed, and the palladium(0) catalyst is regenerated.

| Catalyst System | Aryl Source | Acyl Source | Key Features |

| Pd(PPh₃)₄ / CsF | Aryl Bromide | Acetyltrimethylsilane | Mild conditions, high functional group tolerance |

| Pd(OAc)₂ / Ligand | Arylboronic Acid | Acyl Chloride | Phosphine-free conditions possible |

The versatility and functional group tolerance of palladium-catalyzed acylation make it a highly attractive and powerful strategy for the synthesis of complex aryl ketones like Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate.

Palladium-Catalyzed Acylation of Arenes

Coupling of Acetyltrimethylsilane with Aryl Bromides

The palladium-catalyzed coupling of aryl bromides with acetyltrimethylsilane is a recognized method for the preparation of aryl methyl ketones. organic-chemistry.orgorgsyn.org This reaction serves as a valuable tool for arene functionalization due to the commercial availability of the reactants and the operational simplicity of the procedure. orgsyn.org

For the synthesis of an intermediate precursor to Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, this method would involve the coupling of 1-bromo-4-n-propylbenzene with acetyltrimethylsilane. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a fluoride source like cesium fluoride to activate the silane (B1218182) reagent. orgsyn.org It is important to note that this reaction directly yields 1-(4-n-propylphenyl)ethan-1-one, an aryl methyl ketone. This compound would require subsequent multi-step elaboration to construct the full ethyl 5-oxovalerate side chain, a process that falls outside the scope of this direct coupling methodology.

| Catalyst System | Base (equiv.) | Solvent | Temperature | Product | Ref. |

| Pd(PPh₃)₄ (5 mol%) | CsF (4.0) | Dioxane | 100 °C | 1-(4-n-propylphenyl)ethan-1-one | orgsyn.org |

Copper-Mediated Coupling of Thiol Esters and Boronic Acids

A mild and highly general method for ketone synthesis involves the palladium-catalyzed, copper-mediated coupling of thiol esters with boronic acids. organic-chemistry.orgorganic-chemistry.org This reaction is notable for proceeding under "baseless" conditions, which enhances its compatibility with base-sensitive functional groups. organic-chemistry.org The key to this transformation is the use of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which facilitates the crucial transmetalation step from boron to palladium. organic-chemistry.org

To synthesize Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate via this route, 4-n-propylphenylboronic acid would be coupled with a suitable thiol ester, such as S-ethyl 5-(ethoxycarbonyl)pentanethioate. The reaction is typically performed using a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in the presence of CuTC and a phosphine ligand. organic-chemistry.org

| Catalyst System | Mediator (equiv.) | Ligand | Solvent | Temperature | Ref. |

| Pd₂(dba)₃·CHCl₃ (0.6 mol%) | CuTC (1.5) | Tris-2-furylphosphine (1.2 mol%) | THF | 50 °C | organic-chemistry.org |

Cross-Coupling of Aryl Boronic Acids with Acyl Chlorides

The Suzuki-Miyaura cross-coupling of arylboronic acids with acyl chlorides is a direct and powerful strategy for the synthesis of unsymmetrical ketones. nsf.gov This acylation reaction benefits from the wide availability of both coupling partners and the high chemoselectivity inherent to palladium-catalyzed processes. nsf.gov

The synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate by this method would involve the reaction between 4-n-propylphenylboronic acid and ethyl 4-(chloroformyl)butanoate. Various palladium catalysts, including palladium(II) chloride and tetrakis(triphenylphosphine)palladium(0), have been shown to be effective. nih.gov The reaction is typically conducted in the presence of a base, such as sodium carbonate or cesium carbonate, and can be accelerated using microwave irradiation. nih.gov

| Catalyst System | Base | Solvent | Conditions | Ref. |

| PdCl₂ | Dry Na₂CO₃ | Solvent-free | Room Temperature | nih.gov |

| Pd(dba)₂ / CuTC | - | Diethyl ether | Not specified | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Wet Toluene | Microwave (98 °C, 10 min) | nih.gov |

Direct Cross-Coupling between Boronic Acids and Geometrically Activated Amides

Recent advances in cross-coupling chemistry have enabled the use of amides as acylating agents through the selective activation of the N-C(O) bond. organic-chemistry.org Geometrically activated amides, such as N-acylazetidines, are bench-stable reagents that can participate in palladium-catalyzed cross-coupling with boronic acids to deliver ketones with high chemoselectivity and functional group tolerance. organic-chemistry.org

For the preparation of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, this methodology would employ 4-n-propylphenylboronic acid and an activated amide derivative of adipic acid monoethyl ester (e.g., 1-(5-ethoxy-5-oxopentanoyl)azetidine). A typical catalytic system involves a palladium source like palladium(II) acetate, a bulky phosphine ligand, and a fluoride base. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature | Ref. |

| Pd(OAc)₂ (8 mol%) | PCy₃HBF₄ (20 mol%) | KF (4.0 equiv.) | Toluene | 80 °C | researchgate.net |

Coupling with Carboxylic Anhydrides or Acyl Chlorides in Aqueous Media

Developing synthetic methods that operate in environmentally benign solvents is a major goal of green chemistry. The palladium-catalyzed Suzuki-Miyaura coupling of arylboronic acids with acylating agents like carboxylic anhydrides or acyl chlorides has been successfully adapted to aqueous media. organic-chemistry.orgorganic-chemistry.org These reactions are often performed using phosphine-free palladium catalysts, such as palladium(II) acetate. organic-chemistry.org

To produce Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, 4-n-propylphenylboronic acid could be reacted with either ethyl 4-(chloroformyl)butanoate or a mixed anhydride derived from adipic acid monoethyl ester. The reaction's efficiency in water can be enhanced by additives like polyethylene (B3416737) glycol (PEG) or ionic liquids (e.g., [bmim][PF₆]), which can also facilitate catalyst recovery and reuse. organic-chemistry.org

| Catalyst | Additive | Solvent | Yield | Ref. |

| Pd(OAc)₂ | PEG-400 | Water | High | organic-chemistry.orgorganic-chemistry.org |

| Pd(OAc)₂ | [bmim][PF₆] | Water | High | organic-chemistry.orgorganic-chemistry.org |

| PdCl₂ | Sodium Dodecyl Sulfate (SDS) | Water | Good | organic-chemistry.org |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Nickel's unique reactivity enables transformations that can sometimes be challenging for palladium, offering a complementary approach to C-C bond formation.

Addition of Arylboronic Acids to Alkyl Nitriles

A convenient and efficient method for aryl ketone synthesis is the nickel-catalyzed addition of arylboronic acids to nitriles. nih.govscilit.com This reaction provides a direct route to ketones from readily available starting materials. The nitrile group, typically stable, can be effectively activated by a nickel catalyst to undergo addition by the organoboron reagent. researchgate.net

The synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate using this approach would involve the reaction of 4-n-propylphenylboronic acid with ethyl 5-cyanovalerate. The reaction proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed during aqueous workup to afford the final ketone product. The use of fluorinated solvents has been reported to promote this transformation effectively. researchgate.netorganic-chemistry.org

| Catalyst | Ligand | Solvent | Outcome | Ref. |

| NiCl₂(dppp) | dppp | Not specified | Efficient synthesis of aryl ketones | nih.govscilit.com |

| Nickel catalyst | Not specified | Fluorinated Solvent (e.g., HFIP) | Good to excellent yields | researchgate.netorganic-chemistry.org |

Cooperative Catalysis Involving Hydrogen-Atom-Transfer Photocatalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. One such approach involves a cooperative catalysis system that utilizes hydrogen-atom-transfer (HAT) photocatalysis for the functionalization of unactivated C(sp³)–H bonds. This methodology can be adapted for the synthesis of γ-keto esters like Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate.

The reaction mechanism typically begins with the photoexcitation of a photocatalyst, which then abstracts a hydrogen atom from a suitable donor, generating a reactive radical species. In a proposed synthesis of the target molecule, this strategy could involve the generation of an acyl radical from a derivative of glutaric acid, which then couples with n-propylbenzene.

A plausible synthetic route would employ a dual catalytic system, merging palladium catalysis with HAT photocatalysis for the direct arylation of an aldehyde C-H bond. For instance, ethyl 5-oxopentanoate (B1240814) could be used as the aldehyde precursor. A photocatalyst, upon irradiation with visible light, would initiate a HAT process from the aldehyde, generating an acyl radical. This radical would then enter a palladium catalytic cycle, coupling with a 4-n-propylphenyl halide to form the desired γ-keto ester. researchgate.net

Alternatively, a direct γ-C(sp³)–H alkylation of a carbonyl compound could be envisioned. acs.orgnih.gov An amidyl radical, generated in situ via photoredox catalysis, can undergo a 1,5-hydrogen atom transfer to selectively abstract a hydrogen atom from the γ-position of a carboxylic acid derivative. The resulting carbon-centered radical can then be trapped by a suitable Michael acceptor. While this method has been demonstrated for the synthesis of γ-ketoamides, a similar strategy could potentially be developed for γ-keto esters. researchgate.net

Table 1: Proposed Reaction Conditions for Cooperative Catalysis

| Parameter | Value |

| Reactants | 4-n-propylphenyl iodide, Ethyl 5-oxopentanoate |

| Photocatalyst | Phenanthraquinone or similar |

| Palladium Catalyst | Pd(OAc)₂ with a suitable ligand |

| Light Source | Blue LEDs |

| Solvent | Dioxane or DMF |

| Temperature | Room Temperature |

Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative cross-coupling reactions represent a highly efficient method for the synthesis of ketones, including γ-keto esters. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of carbon monoxide.

A potential route to Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate via this method is the carbonylative Suzuki coupling of 4-n-propylphenylboronic acid with a suitable halo-ester, such as ethyl 5-chloro-5-oxovalerate. In this reaction, a palladium(0) catalyst undergoes oxidative addition to the halo-ester. Subsequent coordination of carbon monoxide and transmetalation with the arylboronic acid, followed by reductive elimination, would yield the target molecule. dntb.gov.ua

Another approach involves the use of formic acid or its derivatives as a carbon monoxide surrogate, which can be more convenient and safer than using gaseous CO. organic-chemistry.orgnih.gov For example, 2,4,6-trichlorophenyl formate (B1220265) can be used as a crystalline CO source in the palladium-catalyzed carbonylation of aryl bromides.

Table 2: Representative Conditions for Carbonylative Cross-Coupling

| Parameter | Value |

| Reactants | 4-n-propylphenylboronic acid, Ethyl 5-chloro-5-oxovalerate |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| CO Source | CO gas (1 atm) or a CO surrogate |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Toluene or Anisole |

| Temperature | 80-100 °C |

Palladium(II)-Catalyzed Direct Synthesis from Arylboronic Acids and Nitriles in Aqueous Media

The palladium-catalyzed addition of arylboronic acids to nitriles provides a direct route to aryl ketones. This method has been successfully applied to the synthesis of alkyl aryl ketones and can be extended to the preparation of γ-keto esters. researchgate.netacs.org

A particularly relevant example is the palladium-catalyzed decarboxylative acylation of arylboronic acids with ethyl cyanoacetate, which proceeds through the addition of the arylboronic acid to the nitrile group, followed by in-situ decarboxylation of the resulting β-keto ester to afford an acetophenone (B1666503) derivative. rsc.orgresearchgate.net A similar strategy could be envisioned for the synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate by using a γ-cyano ester, such as ethyl 5-cyanovalerate, as the coupling partner for 4-n-propylphenylboronic acid. The reaction would proceed via the formation of a ketimine intermediate, which is then hydrolyzed to the corresponding ketone.

The use of aqueous media and the commercial availability of arylboronic acids make this an attractive and environmentally friendly method.

Table 3: Typical Conditions for Palladium-Catalyzed Synthesis from Arylboronic Acids and Nitriles

| Parameter | Value |

| Reactants | 4-n-propylphenylboronic acid, Ethyl 5-cyanovalerate |

| Palladium Catalyst | Pd(OAc)₂ with a bipyridine ligand |

| Additive | Triflic acid |

| Solvent | Aqueous THF |

| Temperature | 80-120 °C |

Tandem Addition-Oxidation Protocols for Aryl Ketone Formation

Tandem reactions that combine multiple synthetic steps in a single pot offer significant advantages in terms of efficiency and sustainability. The synthesis of aryl ketones can be achieved through a tandem protocol involving the addition of an arylboronic acid to an aldehyde, followed by the oxidation of the resulting secondary alcohol. libretexts.orgchemguide.co.ukorganic-chemistry.orgwikipedia.orglscollege.ac.in

For the synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, this would involve the reaction of 4-n-propylphenylboronic acid with an aldehyde precursor of the valerate moiety, such as ethyl 5-oxopentanoate. The initial addition reaction, often catalyzed by a platinum or ruthenium complex, would form ethyl 5-hydroxy-5-(4-n-propylphenyl)pentanoate. This intermediate secondary alcohol is then oxidized in the same reaction vessel to the desired ketone. Various oxidizing agents can be employed for this second step, including chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or milder reagents like Dess-Martin periodinane. libretexts.orgchemguide.co.ukorganic-chemistry.orgwikipedia.orglscollege.ac.in

Table 4: Illustrative Conditions for Tandem Addition-Oxidation

| Parameter | Value |

| Reactants | 4-n-propylphenylboronic acid, Ethyl 5-oxopentanoate |

| Addition Catalyst | Orthoplatinated triarylphosphite complex or [RuHCl(CO)(PPh₃)₃] |

| Oxidizing Agent | 3-Pentanone or PCC |

| Solvent | Toluene |

| Temperature | 100-160 °C (often with microwave heating) |

Friedel-Crafts Acylation Methodologies

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. wikipedia.orglibretexts.orgdoubtnut.comvedantu.comstackexchange.comyoutube.comyoutube.comchemguide.co.ukoregonstate.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

To synthesize Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, n-propylbenzene can be acylated with a derivative of glutaric acid. One approach is to use glutaric anhydride as the acylating agent. This reaction would yield 5-(4-n-propylphenyl)-5-oxovaleric acid, which would then need to be esterified in a subsequent step to obtain the final product.

Alternatively, a more direct route involves the use of mono-ethyl glutaroyl chloride as the acylating agent. This would directly introduce the entire carbon skeleton with the ester functionality in a single step. The acylation of n-propylbenzene is expected to occur predominantly at the para position due to the ortho,para-directing effect of the n-propyl group and steric hindrance at the ortho position.

Table 5: General Conditions for Friedel-Crafts Acylation

| Parameter | Value |

| Reactants | n-Propylbenzene, Mono-ethyl glutaroyl chloride |

| Lewis Acid Catalyst | AlCl₃ (stoichiometric amount) |

| Solvent | Dichloromethane or Carbon disulfide |

| Temperature | 0 °C to room temperature |

Esterification Methods for the Valerate Moiety Formation

The final step in some synthetic routes, or a separate consideration for the synthesis of the target molecule, is the formation of the ethyl ester of the valerate moiety. While traditional acid-catalyzed esterification is a common method, enzymatic techniques offer a milder and more selective alternative.

Enzymatic Esterification Techniques

Enzymatic esterification, particularly using lipases, has gained significant attention as a green and efficient method for the synthesis of esters. nih.govresearchgate.netnih.govnih.govrsc.orgresearchgate.net Lipases are highly effective biocatalysts that can function in organic solvents, allowing for the esterification of carboxylic acids with alcohols under mild conditions.

For the synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, the precursor carboxylic acid, 5-(4-n-propylphenyl)-5-oxovaleric acid, can be esterified with ethanol using an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB), often known by the trade name Novozym 435. The reaction is typically carried out in a non-polar organic solvent like hexane (B92381) or heptane (B126788) to shift the equilibrium towards ester formation. The use of molecular sieves can further enhance the conversion by removing the water produced during the reaction.

Table 6: Representative Conditions for Enzymatic Esterification

| Parameter | Value |

| Reactants | 5-(4-n-Propylphenyl)-5-oxovaleric acid, Ethanol |

| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) |

| Solvent | Heptane or solvent-free |

| Temperature | 30-60 °C |

| Additives | Molecular sieves (optional) |

Conversion from Biomass-Derived Levulinic Acid

The utilization of biomass as a renewable feedstock for the production of valuable chemicals is a cornerstone of green chemistry. Levulinic acid, a platform chemical readily accessible from the acid-catalyzed dehydration of C6 sugars (hexoses) derived from lignocellulosic biomass, serves as a versatile precursor for a variety of compounds, including γ-keto esters. While a direct, documented synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate from levulinic acid is not extensively reported in the literature, the structural similarity allows for a conceptual synthetic pathway.

The core of this approach would involve the conversion of levulinic acid to a suitable intermediate that can be subsequently arylated. One plausible, though not explicitly documented, route could involve the protection of the ketone in ethyl levulinate (the ethyl ester of levulinic acid), followed by a reaction that introduces the 4-n-propylphenyl group, and subsequent deprotection.

More established is the general synthesis of various γ-keto esters from levulinic acid, which underscores its potential as a starting material for this class of compounds. The research in this area is more focused on the production of ethyl levulinate itself as a biofuel and a green solvent. The esterification of levulinic acid to ethyl levulinate is a well-studied process, often employing solid acid catalysts to enhance efficiency and sustainability.

| Precursor | Key Transformation | Relevance to Target Compound |

| Levulinic Acid | Esterification to Ethyl Levulinate | Provides the core γ-keto ester structure. |

| Ethyl Levulinate | Hypothetical Arylation | A potential, though not established, route to introduce the 4-n-propylphenyl moiety. |

It is important to note that the development of a direct and economically viable route from biomass-derived levulinic acid to more complex molecules like Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate remains an area of ongoing research interest.

Classical Acid-Catalyzed and Base-Catalyzed Esterification Approaches

The final step in the most common synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is the esterification of its corresponding carboxylic acid, 5-(4-n-propylphenyl)-5-oxovaleric acid. This transformation can be effectively achieved through both acid- and base-catalyzed methods.

Acid-Catalyzed Esterification (Fischer Esterification):

This is a widely used method for producing esters. The reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst.

Reaction: 5-(4-n-propylphenyl)-5-oxovaleric acid + Ethanol ⇌ Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate + Water

Catalysts: Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA).

Conditions: The reaction is typically carried out at reflux temperature to drive the equilibrium towards the product side. The removal of water, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a large excess of ethanol, can further increase the yield.

Base-Catalyzed Esterification:

While less common for the direct esterification of carboxylic acids, base-catalyzed methods are highly effective when starting from the corresponding acyl chloride or anhydride.

From Acyl Chloride: 5-(4-n-propylphenyl)-5-oxovaleroyl chloride would react readily with ethanol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl generated during the reaction. This method is often faster and proceeds under milder conditions than acid-catalyzed esterification.

From Carboxylate Salt: The sodium or potassium salt of 5-(4-n-propylphenyl)-5-oxovaleric acid can be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in a nucleophilic substitution reaction (Williamson ether synthesis-like conditions for esters).

| Method | Catalyst/Reagent | Key Features |

| Acid-Catalyzed | H₂SO₄, HCl, PTSA | Reversible reaction, often requires excess alcohol or water removal. |

| Base-Promoted (from acyl chloride) | Pyridine, Triethylamine | Typically faster and occurs under milder conditions. |

| Base-Promoted (from carboxylate) | Ethyl halide | Nucleophilic substitution reaction. |

The choice between these methods often depends on the stability of the starting materials and the desired reaction conditions. For the synthesis of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, the acid-catalyzed Fischer esterification of 5-(4-n-propylphenyl)-5-oxovaleric acid is a common and cost-effective approach.

Synthetic Considerations for Analogues and Derivatives of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate

The synthetic methodologies described for Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate can be readily adapted to produce a variety of its homologues and analogues. These structural modifications can be valuable for structure-activity relationship (SAR) studies in various chemical and biological contexts.

Synthesis of Homologues and Analogues (e.g., Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate, Ethyl 6-oxo-6-(4-propylphenyl)hexanoate)

The synthesis of homologues and analogues generally follows the same two-step sequence: Friedel-Crafts acylation followed by esterification. The structural variation is introduced by selecting the appropriate starting materials for the Friedel-Crafts reaction.

Synthesis of Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate:

To synthesize this analogue, the primary modification is in the choice of the alkylbenzene.

Friedel-Crafts Acylation: n-Butylbenzene is used instead of n-propylbenzene. The acylation is carried out with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield 5-(4-n-butylphenyl)-5-oxovaleric acid.

Esterification: The resulting carboxylic acid is then esterified with ethanol under acidic conditions to produce Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate.

Synthesis of Ethyl 6-oxo-6-(4-propylphenyl)hexanoate:

In this case, the length of the dicarboxylic acid chain is extended.

Friedel-Crafts Acylation: n-Propylbenzene is acylated with adipic anhydride or adipoyl chloride, which has a six-carbon chain. This reaction, catalyzed by a Lewis acid, yields 6-oxo-6-(4-propylphenyl)hexanoic acid.

Esterification: The subsequent esterification of this acid with ethanol provides Ethyl 6-oxo-6-(4-propylphenyl)hexanoate. chemscene.com

The following table summarizes the key starting materials for the synthesis of the target compound and its analogues:

| Target Compound | Alkylbenzene | Acylating Agent |

| Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate | n-Propylbenzene | Glutaric Anhydride/Chloride |

| Ethyl 5-(4-n-Butylphenyl)-5-oxovalerate | n-Butylbenzene | Glutaric Anhydride/Chloride |

| Ethyl 6-oxo-6-(4-propylphenyl)hexanoate | n-Propylbenzene | Adipic Anhydride/Chloride |

The reaction conditions for these syntheses are generally similar, though minor optimizations of temperature, reaction time, and catalyst loading may be necessary to achieve optimal yields for each specific analogue. The purification of these compounds typically involves standard laboratory techniques such as recrystallization for the carboxylic acid intermediates and column chromatography or distillation for the final ester products.

Chemical Reactivity and Transformation Pathways of Ethyl 5 4 N Propylphenyl 5 Oxovalerate

Reactivity of the Keto Ester Functionality

The presence of both a ketone and an ester group within the same molecule gives rise to a specific reactivity profile. While these groups are separated by a propylene (B89431) chain, their individual characteristics are central to understanding the molecule's chemical behavior.

The carbon atom of a carbonyl group (C=O) is inherently electrophilic, or electron-deficient, due to the high electronegativity of the oxygen atom, which polarizes the double bond. ncert.nic.in This polarization results in a partial positive charge on the carbon atom, making it a prime target for attack by nucleophiles (electron-rich species). ncert.nic.inpearson.com In ketones, the carbonyl carbon is bonded to two other carbon atoms. pearson.com These groups generally have a modest electron-donating effect, which does not significantly diminish the electrophilicity of the carbonyl carbon, rendering ketones susceptible to nucleophilic addition reactions. ncert.nic.inpearson.com

The reactivity of a carbonyl compound towards nucleophiles is directly related to the magnitude of the partial positive charge on the carbonyl carbon. quora.comquora.com Compared to other carbonyl-containing functional groups like aldehydes, ketones are generally less reactive due to both steric hindrance from the two alkyl/aryl substituents and electronic effects. ncert.nic.in However, they are more reactive than esters and amides. quora.comquora.com

| Compound Type | Relative Reactivity | Reason |

|---|---|---|

| Acyl Halide | Most Reactive | Strong inductive effect of the halogen. |

| Anhydride (B1165640) | Very Reactive | Good leaving group. |

| Aldehyde | Reactive | Less steric hindrance and moderate electrophilicity. ncert.nic.in |

| Ketone | Moderately Reactive | More steric hindrance than aldehydes; moderately electrophilic carbon. ncert.nic.inpearson.com |

| Ester | Less Reactive | Resonance donation from the ester oxygen reduces carbonyl carbon electrophilicity. pearson.comstackexchange.comlibretexts.org |

| Amide | Least Reactive | Strong resonance donation from the nitrogen atom. libretexts.org |

In Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, the ester group is separated from the ketone by a three-carbon chain (it is a δ-keto ester). This separation means there is no direct electronic interaction (like conjugation or strong inductive effects) between the two carbonyl groups. However, the presence of the ester group is significant.

Generally, esters are less reactive than ketones toward nucleophilic attack. pearson.com This reduced reactivity is due to the lone pair of electrons on the ester's oxygen atom, which can be delocalized through resonance to the carbonyl carbon. quora.comstackexchange.com This resonance effect increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less susceptible to attack by nucleophiles. pearson.comquora.comlibretexts.org While this effect is not directly transmitted to the distant ketone group in Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, the molecule as a whole possesses two sites of differing carbonyl reactivity. Under specific reaction conditions, this difference allows for selective reactions. For instance, a mild reducing agent might selectively reduce the more reactive ketone while leaving the ester intact.

The structure of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate contains an aryl ketone, where the ketonic carbonyl group is directly attached to the phenyl ring. This arrangement creates a conjugated system, where the π-electrons of the carbonyl group and the aromatic ring can interact. This conjugation has a significant impact on the ketone's reactivity.

Resonance delocalizes the electron density across the aromatic ring and the carbonyl group. ncert.nic.in This delocalization can reduce the polarity of the carbonyl group, making the carbonyl carbon slightly less electrophilic than in a comparable aliphatic ketone. ncert.nic.in Consequently, aryl ketones are often less reactive towards nucleophiles than their non-conjugated counterparts. The conjugated system allows for the possibility of reactions occurring not just at the carbonyl group but also involving the aromatic ring, such as electrophilic aromatic substitution, with the keto-acyl group acting as a deactivating, meta-directing substituent.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of the carbonyl group in ketones. ncert.nic.in This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in

1,4-addition, also known as conjugate addition or Michael addition, is a type of reaction that occurs with α,β-unsaturated carbonyl compounds. pressbooks.publibretexts.org In these systems, the conjugation of the C=C double bond with the C=O group makes the β-carbon electrophilic. pressbooks.pub A nucleophile can therefore attack this β-carbon, in what is termed a 1,4-addition across the conjugated system. libretexts.orglibretexts.org

Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is a saturated keto ester; it does not possess a C=C double bond in conjugation with its ketonic carbonyl group. Therefore, it does not undergo 1,4-addition reactions in the typical sense. Nucleophilic attack will preferentially occur directly at the carbonyl carbon.

1,2-addition is the direct attack of a nucleophile on the carbonyl carbon atom. pressbooks.pub This is the primary pathway for nucleophilic reactions with ketones, including the aryl ketone moiety in Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate. libretexts.org The reaction proceeds via a tetrahedral intermediate which is then typically protonated to yield an alcohol. ncert.nic.in

The outcome of the competition between 1,2- and 1,4-addition in α,β-unsaturated systems often depends on the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org Strong, "hard" nucleophiles and irreversible reaction conditions tend to favor the faster 1,2-addition. libretexts.orglibretexts.org Since Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate lacks the conjugated double bond, nucleophilic attack is directed to the carbonyl carbon in a 1,2-addition fashion. acs.org

For example, organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles that readily add to the ketone's carbonyl group to form tertiary alcohols after workup. libretexts.orgorganic-chemistry.org Similarly, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol via 1,2-addition of a hydride ion.

| Nucleophile Type | Example | Preferred Reaction with α,β-Unsaturated Ketones | Reaction with Saturated Ketones (like the target molecule) |

|---|---|---|---|

| Strongly Basic / "Hard" Nucleophiles | Grignard Reagents, Organolithiums | Primarily 1,2-Addition libretexts.org | 1,2-Addition |

| Less Basic / "Soft" Nucleophiles | Gilman Reagents (Diorganocopper), Enolates | Primarily 1,4-Addition pressbooks.publibretexts.org | 1,2-Addition (as 1,4- is not possible) |

| Hydride Reagents | LiAlH₄, NaBH₄ | Typically 1,2-Addition libretexts.org | 1,2-Addition (Reduction) |

Reactions with Dinucleophiles for Heterocyclic Compound Formation

Detailed research on the reaction of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate with dinucleophiles to form heterocyclic compounds has not been reported in the surveyed scientific literature. However, the presence of a 1,4-dicarbonyl relationship (when considering the ester carbonyl) suggests its potential as a precursor for the synthesis of various five- and six-membered heterocycles. The reaction would typically involve the carbonyl groups at positions 1 and 5 of the valerate (B167501) chain acting as electrophilic centers.

Dinucleophiles such as hydrazine (B178648) and its derivatives, hydroxylamine, and ureas could potentially react with the keto and ester carbonyls, or more likely, the keto group and the adjacent methylene (B1212753) protons after enolization, to form heterocyclic rings. For instance, a reaction with hydrazine could theoretically lead to the formation of a pyridazine (B1198779) or dihydropyridazinone derivative.

Table 1: Theoretical Reactions with Dinucleophiles

| Dinucleophile | Potential Heterocyclic Product Class | Reaction Conditions (Hypothetical) |

|---|---|---|

| Hydrazine Hydrate | Pyridazinone derivative | Acid or base catalysis, reflux in ethanol (B145695) |

| Hydroxylamine | Oxazine or Isoxazole derivative | Mildly acidic conditions |

Catalytic Asymmetric Transformations

Catalytic asymmetric transformations represent a powerful tool in modern organic synthesis for creating chiral molecules. While no specific asymmetric reactions involving Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate have been documented, its structure contains several sites that could potentially undergo such transformations.

The aromatic ring of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is activated by the n-propyl group, making it susceptible to electrophilic aromatic substitution. google.com However, the δ-keto-ester side chain is deactivating, which would direct incoming electrophiles to the positions ortho to the n-propyl group. An intramolecular Friedel-Crafts reaction, such as a cyclization to form a tetralone system, could be envisioned under strong Lewis acid catalysis, although this would require harsh conditions. nih.govnih.gov

The potential for Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate to act as a Michael donor exists through the formation of an enolate at the C-4 position (alpha to the ketone). This nucleophile could then add to a Michael acceptor, such as an α,β-unsaturated carbonyl compound. Such reactions are fundamental for carbon-carbon bond formation. nih.gov No literature specifically describes this compound in a Michael addition.

Asymmetric conjugate additions typically involve the addition of a nucleophile to an α,β-unsaturated system. Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate itself is not an unsaturated system and therefore cannot act as a Michael acceptor in a standard conjugate addition. However, it could be a precursor to an unsaturated derivative, which could then undergo such a reaction. Alternatively, as mentioned in 3.3.2, its enolate could act as the nucleophile in an asymmetric Michael addition, provided a chiral catalyst is employed to control the stereochemistry. google.com

The Henry (or nitro-aldol) reaction involves the addition of a nitronate anion (from a nitroalkane) to a carbonyl group. The ketone in Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate could serve as the electrophile in a Henry reaction. In the presence of a chiral catalyst, this reaction could proceed asymmetrically to yield a chiral β-nitro alcohol. This transformation would introduce two new stereocenters into the molecule. No specific instances of this reaction with the title compound have been reported.

Table 2: Potential Asymmetric Transformations

| Reaction Type | Role of Compound | Potential Reactant | Catalyst Type (Hypothetical) |

|---|---|---|---|

| Friedel-Crafts | Aromatic Substrate | N/A (Intramolecular) | Chiral Lewis Acid |

| Michael Addition | Michael Donor (as enolate) | Methyl vinyl ketone | Chiral Phase-Transfer Catalyst |

Reduction and Oxidation Reactions

The reactivity of the functional groups in Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate allows for predictable reduction and oxidation reactions, although specific research findings are scarce. smolecule.com

Reduction: The ketone carbonyl is more reactive towards reducing agents than the ester carbonyl. Selective reduction of the ketone to a secondary alcohol can be achieved using mild hydride reagents. Stronger reducing agents would reduce both the ketone and the ester.

Table 3: Potential Reduction Reactions

| Reagent | Target Functional Group | Expected Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Ketone | Ethyl 5-hydroxy-5-(4-n-propylphenyl)valerate |

| Lithium aluminum hydride (LiAlH₄) | Ketone and Ester | 5-(4-n-Propylphenyl)pentane-1,5-diol |

Oxidation: The primary sites for oxidation are the benzylic position of the n-propyl group and the aliphatic chain. Under forcing conditions with strong oxidizing agents, the aromatic ring can be cleaved. The ester group is generally resistant to oxidation. A search of the literature did not provide specific examples of oxidation reactions performed on this molecule. smolecule.com

Stereoselective Reduction of the Ketone Functionality

The ketone group in ethyl 5-(4-n-propylphenyl)-5-oxovalerate is a prime site for reduction to a secondary alcohol. Stereoselective reduction, which controls the three-dimensional arrangement of the resulting hydroxyl group, is of significant interest in synthetic chemistry for the preparation of chiral molecules. This transformation can be achieved using a variety of chiral reducing agents or catalytic systems.

Common approaches to the stereoselective reduction of ketones include the use of chiral borane (B79455) reagents, such as those derived from alpha-pinene (B124742) (e.g., Alpine-Borane®), or catalytic hydrogenation with chiral catalysts, for instance, those based on ruthenium or rhodium complexes with chiral ligands like BINAP. The choice of reagent and reaction conditions dictates the enantiomeric excess of the resulting alcohol.

Illustrative Stereoselective Reduction

| Reactant | Chiral Reagent/Catalyst | Product |

|---|---|---|

| Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate | (R)-Alpine-Borane® | (R)-Ethyl 5-hydroxy-5-(4-n-propylphenyl)valerate |

Formation of Corresponding Hydroxy Esters

The reduction of the ketone in ethyl 5-(4-n-propylphenyl)-5-oxovalerate leads to the formation of the corresponding hydroxy ester, ethyl 5-hydroxy-5-(4-n-propylphenyl)valerate. This transformation can be carried out using a wide array of reducing agents, not necessarily chiral ones if stereoselectivity is not a concern.

Standard reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents are highly effective for this purpose. Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, as it will typically not reduce the ester functionality under standard conditions.

General Reduction to Hydroxy Ester

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Ethyl 5-hydroxy-5-(4-n-propylphenyl)valerate |

| Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 5-(4-n-Propylphenyl)pentane-1,5-diol* |

*Note: LiAlH₄ is a strong reducing agent and would likely reduce both the ketone and the ester, leading to the diol.

Aerobic Deacylation Processes

Aerobic deacylation is a process that can cleave a carbon-carbon bond adjacent to a carbonyl group. While direct aerobic deacylation of a simple keto-ester like ethyl 5-(4-n-propylphenyl)-5-oxovalerate is not a commonly reported transformation, analogous reactions on related compounds, such as β-keto esters, are known. These reactions often proceed via an enolate intermediate and can be catalyzed by transition metals.

For a compound like ethyl 5-(4-n-propylphenyl)-5-oxovalerate, a hypothetical aerobic deacylation could potentially lead to the cleavage of the C4-C5 bond, although this would be a challenging and likely low-yielding process without further activation of the molecule.

Functional Group Interconversions

The functional groups of ethyl 5-(4-n-propylphenyl)-5-oxovalerate can be converted into other functionalities, expanding its synthetic utility.

Conversion to Alpha-Amino Esters

The ketone functionality can serve as a handle for the introduction of an amino group at the alpha position (the carbon adjacent to the ketone). A common method to achieve this is through reductive amination. This process involves the reaction of the ketone with an amine (often ammonia (B1221849) or a primary amine) in the presence of a reducing agent. The reaction proceeds through an imine intermediate, which is then reduced to the corresponding amine.

To obtain an alpha-amino ester, the ketone would first be converted to an alpha-amino ketone, which could then be further manipulated. Alternatively, other synthetic strategies might be employed, such as the formation of an enolate followed by reaction with an electrophilic nitrogen source.

Hypothetical Conversion to an Amino Ester Derivative

| Reactant | Reagents | Intermediate | Product |

|---|

Formation of Alpha-Keto Amides

The ester group of ethyl 5-(4-n-propylphenyl)-5-oxovalerate can be converted to an amide through aminolysis. This reaction involves heating the ester with an amine, often with the removal of the alcohol byproduct (ethanol) to drive the equilibrium. This transformation would yield the corresponding amide, which would be an epsilon-keto amide. The formation of an alpha-keto amide from this starting material is not a direct conversion and would require a multi-step synthetic sequence.

A more direct, though still multi-step, approach to a related alpha-keto amide would involve the oxidation of the alpha-methylene group of the starting keto-ester, followed by amidation.

Aminolysis of the Ester Functionality

| Reactant | Amine | Conditions | Product |

|---|---|---|---|

| Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate | Methylamine (CH₃NH₂) | Heat | 5-Oxo-5-(4-n-propylphenyl)-N-methylvaleramide |

Derivatization to Cyclic Compounds (e.g., 2,3-Dihydropyran-4-one Derivatives)

The 1,5-dicarbonyl relationship (ester and ketone) in ethyl 5-(4-n-propylphenyl)-5-oxovalerate makes it a suitable precursor for the synthesis of six-membered heterocyclic compounds through intramolecular cyclization reactions. An intramolecular aldol (B89426) or Claisen-type condensation could lead to the formation of cyclic structures.

For example, under basic conditions, an enolate could be formed at the carbon alpha to the ketone. This enolate could then potentially attack the ester carbonyl, leading to an intramolecular Claisen condensation. The product of such a reaction would be a cyclic β-diketone. While not a 2,3-dihydropyran-4-one, this illustrates the potential for cyclization. The formation of a dihydropyranone derivative would likely require a different set of reagents and reaction pathways, possibly involving the hydroxy-ester intermediate.

Illustrative Intramolecular Cyclization

| Reactant | Reagent | Product |

|---|

Generation of Diketones (1,2- and 1,3-Diketones)

The molecular framework of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is a versatile precursor for the synthesis of various diketone structures.

1,3-Diketones: The most classical approach for the synthesis of 1,3-diketones involves the Claisen condensation, which consists of the C-acylation of the α-position of a ketone. nih.govbeilstein-journals.org In the case of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, an intramolecular Claisen-type condensation could theoretically be induced under basic conditions. This would involve the formation of an enolate at the carbon alpha to the ethyl ester, which would then attack the ketone carbonyl. However, the formation of a seven-membered ring makes this pathway less favorable.

A more plausible route to 1,3-diketones is through intermolecular acylation. The enolate of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, formed by treating the compound with a suitable base (e.g., lithium diisopropylamide, LDA), can react with an acylating agent such as an acid chloride or another ester. organic-chemistry.orgorganic-chemistry.org This would introduce a second acyl group at the carbon alpha to the existing ketone, yielding a β-diketone derivative.

1,2-Diketones: The synthesis of 1,2-diketones from a keto-ester precursor typically involves oxidation of the methylene group adjacent to the carbonyl. researchgate.net For Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate, the methylene group at the C4 position (alpha to the ketone) can be oxidized using various reagents. One common method is selenium dioxide (SeO2) oxidation, which is known to convert α-methylenes of ketones into carbonyl groups. Other oxidative methods, such as those employing copper(II) salts or other transition metal catalysts, could also achieve this transformation. organic-chemistry.org

| Diketone Type | Reaction Pathway | Potential Reagents | Potential Product Structure |

|---|---|---|---|

| 1,3-Diketone | Intermolecular Acylation | 1. Base (e.g., LDA, NaH) 2. Acylating Agent (e.g., R-COCl) | Ethyl 2-acyl-5-(4-n-propylphenyl)-5-oxovalerate |

| 1,2-Diketone | α-Methylene Oxidation | Selenium Dioxide (SeO2), Copper(II) halides | Ethyl 5-(4-n-propylphenyl)-4,5-dioxovalerate |

Synthesis of Oxetane (B1205548) Derivatives

The ketone carbonyl group in Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate can participate in photochemical reactions to form four-membered heterocyclic rings known as oxetanes. The Paternò–Büchi reaction, a [2+2] photocycloaddition between an excited carbonyl compound and an alkene, is the primary method for synthesizing oxetanes. wikipedia.orgnih.gov

In this reaction, the aromatic ketone moiety of Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate would be irradiated with UV light in the presence of an alkene. The ketone is promoted to an excited state (typically the triplet state for aromatic ketones), which then adds to the ground-state alkene to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical yields the oxetane ring. uni-koeln.de The regioselectivity and stereoselectivity of the reaction depend on the nature of the alkene and the stability of the intermediate biradical. cambridgescholars.com

| Alkene Reactant | Reaction Conditions | Potential Product |

|---|---|---|

| Ethylene | UV irradiation (hν) | Ethyl 5-(spiro[oxetane-2,1'-[1-(4-n-propylphenyl)]]ethan-1-one)-valerate |

| 2-Methylpropene | UV irradiation (hν) | Ethyl 5-(3,3-dimethyl-spiro[oxetane-2,1'-[1-(4-n-propylphenyl)]]ethan-1-one)-valerate |

| Furan | UV irradiation (hν) | Ethyl 5-(spiro[ nih.govoxabicyclo[2.2.1]hept-5-ene-3,1'-[1-(4-n-propylphenyl)]]ethan-1-one)-valerate |

Reactivity of the 4-n-Propylphenyl Moiety

The substituted aromatic ring of the molecule is susceptible to electrophilic attack and functionalization of the alkyl side-chain.

Aromatic Electrophilic Substitution Pathways

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on the 4-n-propylphenyl ring of the title compound is determined by the directing effects of the two existing substituents: the n-propyl group and the 5-ethoxy-1-oxopentan-1-yl chain.

The n-propyl group is an alkyl group, which is an activating substituent and an ortho-, para- director. The 5-ethoxy-1-oxopentan-1-yl group, being a ketone, is a deactivating substituent and a meta- director. Since the two groups are para to each other, their directing effects are competitive. The activating n-propyl group directs incoming electrophiles to positions 2 and 6 (which are equivalent to 3 and 5 due to symmetry). The deactivating keto-ester group directs to positions 3 and 5. In such cases, the activating group typically governs the regioselectivity, suggesting that substitution will preferentially occur at the positions ortho to the n-propyl group (positions 2 and 6). uci.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.org

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | Ethyl 5-(2-nitro-4-n-propylphenyl)-5-oxovalerate |

| Bromination | Br2, FeBr3 | Ethyl 5-(2-bromo-4-n-propylphenyl)-5-oxovalerate |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | Ethyl 5-(2-acyl-4-n-propylphenyl)-5-oxovalerate |

| Sulfonation | Fuming H2SO4 | Ethyl 5-(2-sulfo-4-n-propylphenyl)-5-oxovalerate |

Side-Chain Functionalization (e.g., benzylic oxidation)

The n-propyl side chain offers another site for reactivity, specifically at the benzylic carbon—the carbon atom directly attached to the aromatic ring. This position is activated towards radical reactions and oxidation due to the ability of the benzene (B151609) ring to stabilize an adjacent radical, carbocation, or carbanion through resonance. libretexts.orgyoutube.com

Benzylic Oxidation: A prominent reaction of alkylbenzenes is oxidation at the benzylic position. mdpi.com Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), under heating, can oxidize the benzylic carbon. masterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of a ketone at the benzylic position, resulting in Ethyl 5-(4-(1-oxopropyl)phenyl)-5-oxovalerate. More vigorous oxidation typically cleaves the rest of the alkyl chain, converting the entire n-propyl group into a carboxylic acid, yielding 4-(5-ethoxy-5-oxopentanoyl)benzoic acid. For this reaction to occur, the presence of at least one benzylic hydrogen is necessary. libretexts.org

Benzylic Halogenation: The benzylic position can also undergo free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), a bromine atom can be selectively introduced at the benzylic carbon. youtube.com This would yield Ethyl 5-(4-(1-bromopropyl)phenyl)-5-oxovalerate, a versatile intermediate for further nucleophilic substitution reactions.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Benzylic Oxidation (mild) | e.g., CrO3 | Ethyl 5-(4-(1-oxopropyl)phenyl)-5-oxovalerate |

| Benzylic Oxidation (strong) | KMnO4, H+, heat | 4-(5-Ethoxy-5-oxopentanoyl)benzoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light (hν) | Ethyl 5-(4-(1-bromopropyl)phenyl)-5-oxovalerate |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 4 N Propylphenyl 5 Oxovalerate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For Ethyl 5-(4-n-propylphenyl)-5-oxovalerate, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.